3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. The molecule is substituted at the 2-position with a carboxylic acid group and at the 3-position with a carbamoyl linker connected to a 5-carboxy-2-methylphenyl moiety. This structural motif combines rigidity from the bicyclic framework with polar functional groups, making it a candidate for targeting bacterial biofilms or regulatory elements like T-box genes, as seen in related compounds .
Properties
IUPAC Name |
3-[(5-carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-8-2-3-11(16(20)21)7-12(8)18-15(19)13-9-4-5-10(6-9)14(13)17(22)23/h2-3,7,9-10,13-14H,4-6H2,1H3,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIGKWTPGQAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure and the subsequent introduction of the carboxy and carbamoyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. Key structural analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula.
Pharmacokinetic Considerations
- Solubility : The target compound’s dual carboxylic acid groups enhance aqueous solubility compared to alkyl-substituted analogs (e.g., ).
- Metabolic Stability : Bulkier substituents (e.g., 2-ethylhexyl in ) may slow hepatic clearance but reduce target specificity.
- Bioactivity : Piperazine-linked derivatives () exhibit improved CNS penetration due to reduced polarity, whereas the target compound’s polar groups may limit blood-brain barrier crossing.
Biological Activity
The compound 3-[(5-Carboxy-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{16}H_{19}N_{1}O_{4}
- Molecular Weight : 299.34 g/mol
This bicyclic compound features a bicyclo[2.2.1]heptane core, which is known for its unique three-dimensional structure that can influence biological interactions.
Research indicates that compounds within the bicyclo[2.2.1]heptane family often exhibit selective activity towards specific ion channels, particularly potassium channels. The compound has been studied for its interaction with KCNQ channels, which play a crucial role in neuronal excitability and cardiac function.
- KCNQ Channels : The compound has shown selective opening activity towards KCNQ2 and KCNQ4 channels, with an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating a strong potential for modulating neuronal activity .
Pharmacological Effects
The pharmacological implications of this compound are significant:
- Neuroprotective Effects : By modulating KCNQ channels, the compound may provide neuroprotective effects, making it a candidate for treating neurological disorders.
- Cardiovascular Implications : Its action on cardiac ion channels suggests potential applications in managing heart conditions.
Study 1: Neuroprotective Properties
A study focused on the neuroprotective properties of related bicyclo[2.2.1]heptane derivatives demonstrated that these compounds could reduce neuronal excitability and protect against excitotoxicity in vitro models . The specific mechanism involved the modulation of potassium ion flow, which is critical for maintaining cellular homeostasis.
Study 2: Cardiovascular Applications
Another investigation evaluated the cardiovascular effects of similar compounds on isolated heart tissues. Results indicated a decrease in arrhythmic events when treated with these compounds, highlighting their potential as therapeutic agents in cardiac dysfunction .
Comparative Analysis
The following table summarizes the biological activities of selected bicyclo[2.2.1]heptane derivatives, including our compound of interest:
| Compound Name | KCNQ Channel Activity | EC50 (nM) | Biological Effect |
|---|---|---|---|
| This compound | KCNQ2 & KCNQ4 | 230 (KCNQ2), 510 (KCNQ4) | Neuroprotective, Cardiovascular |
| Compound A | KCNQ1 & KCNQ3 | 500 | Limited neuroprotection |
| Compound B | KCNQ4 | 300 | Cardioprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
